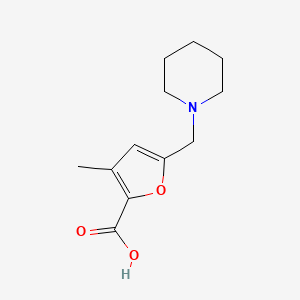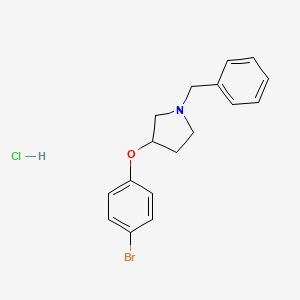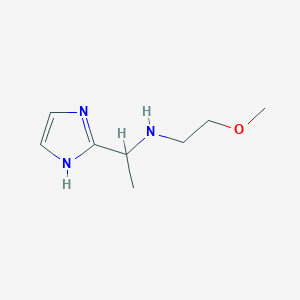
5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
合成路线和反应条件
5-(溴甲基)嘧啶-2,4(1H,3H)-二酮的合成通常涉及前体嘧啶化合物的溴化。一种常见的方法是用溴或N-溴代琥珀酰亚胺(NBS)在合适的溶剂(如乙腈或二氯甲烷)中溴化5-甲基嘧啶-2,4(1H,3H)-二酮。反应通常在室温或略微升高的温度下进行,以确保完全溴化。
工业生产方法
虽然关于5-(溴甲基)嘧啶-2,4(1H,3H)-二酮的具体工业生产方法还没有详细记载,但总体方法将涉及扩大实验室合成方法。这将包括优化反应条件,例如温度、溶剂和反应时间,以实现高收率和纯度。连续流动反应器和其他先进技术可以用于提高效率和可扩展性。
化学反应分析
反应类型
5-(溴甲基)嘧啶-2,4(1H,3H)-二酮可以进行各种化学反应,包括:
亲核取代反应: 溴甲基可以被亲核试剂(如胺、硫醇和醇)取代。
氧化反应: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原反应: 还原反应可用于去除溴原子或还原分子中存在的其他官能团。
常用试剂和条件
亲核取代反应: 常用试剂包括胺、硫醇和醇,通常在氢氧化钠或碳酸钾等碱的存在下进行。
氧化反应: 可以在酸性或碱性条件下使用过氧化氢或高锰酸钾等试剂。
还原反应: 常用的还原剂包括氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4)。
主要生成产物
亲核取代反应: 带有各种官能团的取代嘧啶衍生物。
氧化反应: 带有额外官能团(如羟基或羰基)的氧化嘧啶衍生物。
还原反应: 带有溴原子被去除或其他官能团被还原的还原嘧啶衍生物。
科学研究应用
5-(溴甲基)嘧啶-2,4(1H,3H)-二酮在科学研究中有几个应用,包括:
药物化学: 它被用作合成药物化合物的构建块,特别是那些针对核酸相关酶和受体的化合物。
材料科学: 该化合物可用于开发具有特定电子或光学性质的新型材料。
生物学研究: 它是合成具有生物活性的分子的前体,包括酶抑制剂和受体配体。
化学生物学: 该化合物用于研究涉及嘧啶衍生物的生化途径和分子相互作用。
作用机制
5-(溴甲基)嘧啶-2,4(1H,3H)-二酮的作用机制取决于其具体的应用。在药物化学中,它可能通过抑制核酸相关酶或与特定受体结合而发挥作用。溴甲基可以作为靶分子的共价修饰的反应位点,导致其活性或功能发生改变。嘧啶环结构允许与核酸和蛋白质相互作用,促进其在各种生化过程中的作用。
相似化合物的比较
类似化合物
5-甲基嘧啶-2,4(1H,3H)-二酮: 用于合成5-(溴甲基)嘧啶-2,4(1H,3H)-二酮的前体化合物。
5-氯甲基嘧啶-2,4(1H,3H)-二酮: 一种类似的化合物,用氯原子代替了溴原子。
5-碘甲基嘧啶-2,4(1H,3H)-二酮: 一种类似的化合物,用碘原子代替了溴原子。
属性
CAS 编号 |
4874-37-7 |
|---|---|
分子式 |
C5H5BrN2O2 |
分子量 |
205.01 g/mol |
IUPAC 名称 |
5-(bromomethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5BrN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10) |
InChI 键 |
PTDZLXBJOJLWKG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)
![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)



![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)

![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)


![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)
![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)

![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
